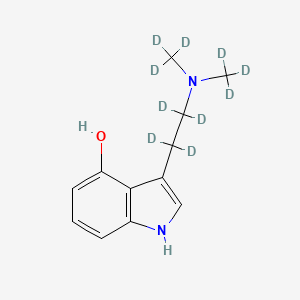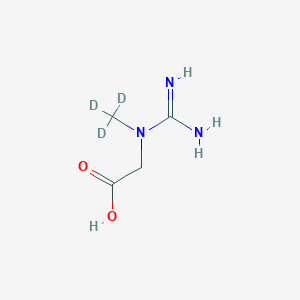![molecular formula C15H25NOSi B6594882 N-Methyl-N-[4-(trimethylsilyl)phenyl]pivalamide CAS No. 1418117-84-6](/img/structure/B6594882.png)
N-Methyl-N-[4-(trimethylsilyl)phenyl]pivalamide
Descripción general
Descripción
N-Methyl-N-[4-(trimethylsilyl)phenyl]pivalamide is a chemical compound used in scientific research to study the biochemical and physiological effects of drugs. It is commonly referred to as TMS or TMS-amide. This compound is synthesized through a specific method that involves the use of various reagents and solvents. It has been found to have several advantages and limitations in laboratory experiments, and its mechanism of action is still being studied.
Mecanismo De Acción
The mechanism of action of N-Methyl-N-[4-(trimethylsilyl)phenyl]pivalamide is still being studied. However, it is believed to act as a protecting group for amines in organic synthesis. This compound is particularly useful in the synthesis of drugs and natural products that contain sensitive amine groups. The trimethylsilyl group protects the amine group from unwanted reactions during the synthesis process.
Biochemical and Physiological Effects
This compound does not have any known biochemical or physiological effects. It is used solely as a protecting group for amines in organic synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-Methyl-N-[4-(trimethylsilyl)phenyl]pivalamide in laboratory experiments is that it provides protection for sensitive amine groups during the synthesis process. This allows for the synthesis of drugs and natural products that would otherwise be difficult to obtain. However, one limitation of using this compound is that it can be difficult to remove the trimethylsilyl group once the synthesis is complete. This can affect the purity and yield of the final product.
Direcciones Futuras
There are several future directions for the use of N-Methyl-N-[4-(trimethylsilyl)phenyl]pivalamide in scientific research. One direction is the development of new drug delivery systems using this compound. Another direction is the synthesis of new drugs and natural products using this compound as a protecting group. Additionally, the mechanism of action of this compound could be further studied to better understand its role in organic synthesis.
Métodos De Síntesis
The synthesis of N-Methyl-N-[4-(trimethylsilyl)phenyl]pivalamide involves the use of a few reagents and solvents. First, trimethylsilyl chloride is reacted with 4-aminophenylpivalate to form the trimethylsilyl-protected amine. This intermediate is then reacted with N-methylpivalamide in the presence of a base such as sodium hydride or potassium carbonate to form the final product, this compound. The reaction is typically carried out in an organic solvent such as tetrahydrofuran or dimethylformamide.
Aplicaciones Científicas De Investigación
N-Methyl-N-[4-(trimethylsilyl)phenyl]pivalamide is used in scientific research to study the biochemical and physiological effects of drugs. It is commonly used as a protecting group for amines in organic synthesis. This compound has been used in the synthesis of various drugs and natural products, including antiviral and anticancer agents. It has also been used in the development of new drug delivery systems.
Propiedades
IUPAC Name |
N,2,2-trimethyl-N-(4-trimethylsilylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NOSi/c1-15(2,3)14(17)16(4)12-8-10-13(11-9-12)18(5,6)7/h8-11H,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINFIEUSGNYJJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N(C)C1=CC=C(C=C1)[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501204640 | |
| Record name | N,2,2-Trimethyl-N-[4-(trimethylsilyl)phenyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501204640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1418117-84-6 | |
| Record name | N,2,2-Trimethyl-N-[4-(trimethylsilyl)phenyl]propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1418117-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,2,2-Trimethyl-N-[4-(trimethylsilyl)phenyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501204640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[7-[4-[Bis(4-methylphenyl)amino]phenyl]-2,1,3-benzothiadiazole-4-ylmethylene]malononitrile](/img/structure/B6594802.png)
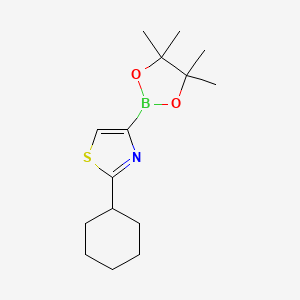
![8-benzyl-8-azabicyclo[3.2.1]octan-3-amine Hydrochloride](/img/structure/B6594829.png)

![7-bromo-5-methoxy-2-oxo-3,3a,8,10-tetrahydro-2H-4-oxa-9-azacyclohepta[def]fluorene-9(3a1H)-carbaldehyde](/img/structure/B6594838.png)
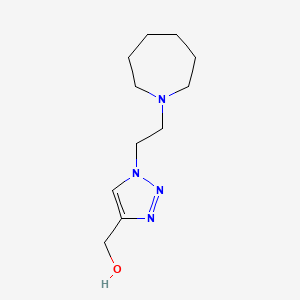

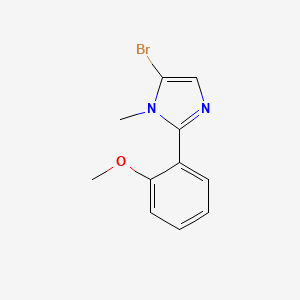
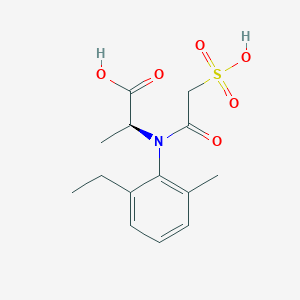

![8-acetyl-3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6-methylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B6594901.png)
